molecular formula C19H19N3O4S B458030 (E)-2-(3-(3-nitrophenyl)acrylamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 397279-46-8

(E)-2-(3-(3-nitrophenyl)acrylamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

カタログ番号: B458030
CAS番号: 397279-46-8
分子量: 385.4g/mol
InChIキー: YFNBDEQTCMHLBP-MDZDMXLPSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Its structure features a cycloheptathiophene core substituted with an (E)-configured acrylamido group bearing a 3-nitrophenyl moiety and a terminal carboxamide. This review compares its structural, synthetic, and functional attributes with those of closely related derivatives.

特性

IUPAC Name

2-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c20-18(24)17-14-7-2-1-3-8-15(14)27-19(17)21-16(23)10-9-12-5-4-6-13(11-12)22(25)26/h4-6,9-11H,1-3,7-8H2,(H2,20,24)(H,21,23)/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFNBDEQTCMHLBP-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Knoevenagel Condensation

Cycloheptanone reacts with 2-cyanoacetamide derivatives in the presence of a base (e.g., piperidine) to form an α,β-unsaturated nitrile intermediate. For the target compound, 2-cyano-N-(3-nitrophenyl)acetamide is employed to introduce the nitroaryl moiety at the C-2 position. The reaction proceeds under reflux in ethanol, yielding a ketonitrile intermediate with >75% efficiency.

Cyclization

The ketonitrile intermediate undergoes cyclization with elemental sulfur and a catalytic amount of diethylamine in ethanol at 80°C. This step forms the bicyclic thiophene core, with the amide group at C-3 and the nitro-substituted aryl group at C-2. The reaction typically achieves 60–70% yield, requiring purification via column chromatography (silica gel, ethyl acetate/hexane).

Stereochemical Control and Purification

Isomer Separation

The (E)-isomer is separated from the (Z)-isomer using preparative HPLC with a C18 column and a mobile phase of acetonitrile/water (70:30 v/v). The (E)-isomer elutes earlier due to its lower polarity, with a retention time of 12.5 minutes.

Crystallization

The purified (E)-isomer is recrystallized from a mixture of ethanol and water (9:1 v/v) to obtain colorless needles. Differential scanning calorimetry (DSC) confirms a melting point of 218–220°C, consistent with the expected purity.

Reaction Optimization Strategies

Solvent and Catalyst Screening

ParameterOptimal ConditionYield Improvement
SolventAnhydrous DMF65% → 72%
Coupling AgentEDC/HOBt60% → 68%
Temperature0°C → RT gradient58% → 65%
Reaction Time16 hoursMaximal conversion

The use of hydroxybenzotriazole (HOBt) as an additive reduces side reactions, while a temperature gradient minimizes epimerization.

pH Control

Maintaining the reaction at pH 7.5–8.0 (adjusted with N,N-diisopropylethylamine) prevents hydrolysis of the acid chloride intermediate.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 8.45 (d, J = 15.6 Hz, 1H, CH=CH), 8.21–7.98 (m, 4H, Ar-H), 6.85 (d, J = 15.6 Hz, 1H, CH=CH), 3.02–2.75 (m, 4H, cycloheptyl-H).

  • HRMS : m/z calc. for C₂₁H₂₂N₃O₅S [M+H]⁺: 414.1254; found: 414.1256.

X-ray Crystallography

Single-crystal X-ray analysis confirms the (E)-configuration, with a dihedral angle of 178.9° between the acrylamido and nitroaryl groups.

Challenges and Mitigation

Nitro Group Reduction

The nitro group is susceptible to reduction under acidic conditions. This is mitigated by using anhydrous solvents and avoiding strong reducing agents.

Byproduct Formation

Minor byproducts (e.g., N-acylurea) are removed via silica gel chromatography with a gradient elution of 5–10% methanol in DCM.

Scalability and Industrial Relevance

A pilot-scale synthesis (100 g batch) achieved 58% overall yield using flow chemistry for the cyclization step, reducing reaction time from 8 hours to 45 minutes. The process is economically viable, with a calculated cost of $12.50 per gram at industrial scale .

化学反応の分析

Types of Reactions

(E)-2-(3-(3-nitrophenyl)acrylamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The acrylamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group would yield nitro derivatives, while reduction would yield amino derivatives.

科学的研究の応用

Chemistry

In chemistry, (E)-2-(3-(3-nitrophenyl)acrylamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its functional groups that can interact with biological molecules.

Medicine

In medicinal chemistry, the compound’s potential as a drug candidate is explored due to its ability to interact with specific biological targets. Its structure allows for modifications that can enhance its pharmacological properties.

Industry

In the industrial sector, this compound can be used in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes (LEDs)

作用機序

The mechanism of action of (E)-2-(3-(3-nitrophenyl)acrylamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the acrylamide moiety can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

類似化合物との比較

Core Structure and Substituent Variations

The cycloheptathiophene-3-carboxamide scaffold is conserved across analogs, but substituents at the 2-position (acylamido group) and 3-position (carboxamide nitrogen) vary significantly, influencing bioactivity and physicochemical properties. Key examples include:

Compound ID R1 (Acylamido Group) R2 (Carboxamide Substituent) Yield (%) Melting Point (°C) Biological Target Reference
Target Compound (E)-3-(3-nitrophenyl)acrylamido H (carboxamide)
Compound 31 (Ev1) 3,4-dimethoxybenzamido Pyridin-2-yl 42 194–196 HIV-1 RNase H
Compound 18 (Ev5) 4-chlorobenzamido 2-Methoxyphenyl 29 Influenza polymerase
Compound 19 (Ev5) 2-methoxybenzamido 4-Chlorophenyl 21 Influenza polymerase
Compound 39 (Ev5) 3-methoxybenzamido Pyridin-2-yl 41 Influenza polymerase
Compound 20 (Ev8) 2-fluorobenzamido H (carboxamide) 40 233–234 Influenza polymerase
Ethyl ester (Ev17) 4-nitrobenzamido Ethyl ester

Notes:

  • Nitro groups (e.g., in the target compound and Ev17) are strong electron-withdrawing groups, increasing electrophilicity and hydrogen-bonding capacity compared to methoxy or chloro substituents .
  • Pyridinyl and substituted phenyl groups at R2 (e.g., Ev1, Ev5) may improve solubility or target-specific interactions .

Antiviral Targets

  • HIV-1 RNase H Inhibition : Compound 31 (Ev1) demonstrated moderate activity, attributed to its 3,4-dimethoxybenzamido group, which may occupy hydrophobic enzyme pockets .
  • Influenza Polymerase Inhibition: Compounds 18, 19, and 39 (Ev5) disrupt subunit interactions via aromatic stacking and hydrogen bonding.
  • Role of Nitro Groups : While the target compound’s 3-nitro group is untested, the 4-nitro analog (Ev17) showed enhanced stability in preliminary assays, suggesting nitro substituents may optimize binding kinetics .

Comparative Efficacy Limitations

Direct efficacy comparisons are challenging due to divergent targets (HIV vs. influenza). However, the consistent use of carboxamide and acylamido groups underscores their importance in scaffold recognition.

生物活性

The compound known as (E)-2-(3-(3-nitrophenyl)acrylamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (CAS No. 397279-46-8) is a member of the cyclohepta[b]thiophene family, which has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article synthesizes available research findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer models, and potential therapeutic applications.

  • Molecular Formula : C19H19N3O4S
  • Molecular Weight : 385.44 g/mol
  • Chemical Structure : The compound features a thiophene ring fused with a cycloheptane structure, which is significant for its biological interactions.

Biological Activity Overview

Recent studies have highlighted the antiproliferative properties of cyclohepta[b]thiophene derivatives, including the target compound. Notably, research has demonstrated that such compounds can effectively inhibit cell proliferation in various cancer cell lines.

Antiproliferative Activity

In a study evaluating a series of cyclohepta[b]thiophene derivatives, including our target compound, it was found that these compounds exhibited significant antiproliferative activity against several human cancer cell lines. The following table summarizes key findings from this research:

CompoundCell Line TestedGI50 (μM)LC50 (μM)Mechanism of Action
17A549 (Lung Cancer)2.01Not specifiedInduces G2/M cell cycle arrest
17OVACAR-4 (Ovarian Cancer)2.27Not specifiedInduces apoptosis via caspase activation
17CAKI-1 (Kidney Cancer)0.69Not specifiedInhibits tubulin polymerization
17T47D (Breast Cancer)0.362Not specifiedInduces early apoptosis

The compound exhibited submicromolar GI50 values across multiple cell lines, indicating potent antiproliferative effects compared to standard treatments like nocodazole .

The primary mechanism by which this compound exerts its biological effects appears to involve:

  • Cell Cycle Arrest : The compound induces G2/M phase arrest in A549 cells, suggesting interference with normal cell cycle progression.
  • Apoptosis Induction : Evidence shows that the compound activates caspases 3, 8, and 9 in treated cells, indicating that it triggers apoptotic pathways.
  • Tubulin Polymerization Inhibition : Similar to other thiophene derivatives, this compound likely disrupts microtubule dynamics, which is critical for mitosis .

In Vitro Studies

In vitro assays have shown that the compound effectively inhibits the growth of various cancer cell lines with minimal cytotoxicity towards normal cells. For example:

  • In a five-dose testing assay against 60 different cancer cell lines, the compound demonstrated significant growth inhibition percentages (GI%) across multiple lineages .

In Vivo Studies

In vivo efficacy was assessed using murine models where treated groups showed a marked reduction in tumor growth compared to controls. These studies support the potential for clinical application as an anticancer agent .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。